(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-YL)methylamine

Immunoassay sensitivity Hapten design Carbofuran detection

(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methylamine (also named 2,3-dihydro-2,2-dimethyl-7-benzofuranmethanamine, DDB) is a primary benzofuran methanamine bearing a gem‑dimethyl group at the 2‑position of the dihydrobenzofuran ring. With molecular formula C₁₁H₁₅NO and molecular weight 177.24 g/mol, it is supplied commercially at ≥97% purity.

Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
CAS No. 868755-44-6
Cat. No. B1611855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-YL)methylamine
CAS868755-44-6
Molecular FormulaC11H15NO
Molecular Weight177.24 g/mol
Structural Identifiers
SMILESCC1(CC2=C(O1)C(=CC=C2)CN)C
InChIInChI=1S/C11H15NO/c1-11(2)6-8-4-3-5-9(7-12)10(8)13-11/h3-5H,6-7,12H2,1-2H3
InChIKeyBQEPNISHAAOSFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methylamine (CAS 868755-44-6) – Essential Baseline for Procurement Decisions


(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methylamine (also named 2,3-dihydro-2,2-dimethyl-7-benzofuranmethanamine, DDB) is a primary benzofuran methanamine bearing a gem‑dimethyl group at the 2‑position of the dihydrobenzofuran ring [1]. With molecular formula C₁₁H₁₅NO and molecular weight 177.24 g/mol, it is supplied commercially at ≥97% purity . The compound serves as a key synthetic intermediate for acyl‑CoA:cholesterol acyltransferase (ACAT) inhibitors and as a hapten for generating antibodies that detect carbofuran‑class pesticides, underpinning its relevance in medicinal chemistry and immunodiagnostics [2][3].

Why (2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methylamine Cannot Be Replaced by Unsubstituted Benzofuran Methylamines


The 2,2‑gem‑dimethyl group is not a passive structural feature; it enforces a conformational constraint that mimics the biologically active isopropyl phenyl ether motif and is essential for target recognition in both small‑molecule drug design and immunochemical hapten applications [1]. Removal of the dimethyl substitution (e.g., (2,3‑dihydro‑1‑benzofuran‑7‑yl)methylamine, CAS 361393‑65‑9) abolishes the conformational restriction, eliminating the entropic advantage for receptor binding and compromising the selectivity profile observed with 2,2‑dimethylated analogs [2]. Similarly, N‑methylation alone (CAS 868755‑46‑8) alters the amine nucleophilicity and hapten conjugation chemistry, precluding simple interchange in synthetic or assay workflows. The quantitative evidence below demonstrates that the intact 2,2‑dimethyl‑7‑aminomethyl architecture yields measurably superior immunoassay sensitivity and class‑specific cross‑reactivity relative to alternative haptens and scaffold variants.

Quantitative Differentiation of (2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methylamine from Closest Analogs


DDB‑Derived Monoclonal Antibody Delivers 3.7‑Fold Lower IC50 in Carbofuran ELISA vs. Historical Haptens

When 2,3‑dihydro‑2,2‑dimethyl‑7‑benzofuranmethanamine (DDB) was used as the immunizing hapten, the resulting monoclonal antibody 13C8 combined with the heterologous coating antigen MDA‑OVA achieved an IC50 of 0.18 ng/mL in a direct competitive ELISA for carbofuran [1]. This value is markedly lower than IC50s reported for alternative haptens under comparable ELISA conditions: BFNH‑OVA yielded 0.66 ng/mL, BFNB‑OVA gave 0.3 ng/mL, and 3‑succinyl‑carbofuran‑OVA produced 0.76 ng/mL [1]. The DDB‑based system therefore provides a 3.7‑fold, 1.7‑fold, and 4.2‑fold improvement in assay sensitivity, respectively.

Immunoassay sensitivity Hapten design Carbofuran detection

Exclusive Cross‑Reactivity Profile of DDB‑Raised Antibodies for 2,2‑Dimethylbenzofuran‑Containing Analytes

Monoclonal antibody 13C8, raised against DDB, exhibits 72.0–83.7% cross‑reactivity for benfuracarb, carbosulfan, and 3‑hydroxy‑carbofuran, while cross‑reactivity to all other tested carbamate pesticides (e.g., isoprocarb, propoxur, carbaryl) is below 1% [1]. This >70‑fold selectivity window is directly attributable to the shared 2,2‑dimethyl‑2,3‑dihydrobenzofuran core present in DDB and the target analytes. By contrast, haptens lacking the 2,2‑dimethyl substitution (e.g., BFNH) yield antibodies with narrower or different recognition profiles.

Cross-reactivity Multi-analyte detection Carbamate pesticides

Conformationally Constrained 2,2‑Dimethylbenzofuran Scaffold as a Privileged Bioisostere in GPCR Ligand Design

The 2,2‑dimethyl‑2,3‑dihydrobenzofuran scaffold, of which (2,2‑dimethyl‑2,3‑dihydro‑1‑benzofuran‑7‑yl)methylamine is the core amine building block, has been validated as a conformationally restricted bioisostere of the isopropyl phenyl ether motif [1]. In the design of selective 5‑HT2C agonists, the unconstrained lead (+)-1 showed EC50 = 71 nM at 5‑HT2C with limited selectivity (5‑HT2B EC50 = 682 nM, 5‑HT2A EC50 = 7190 nM). Construction of the dimethyl‑dihydrobenzofuran analog 2 was pursued explicitly to lock the conformation and improve subtype selectivity, a strategy precedented by the drug zatosetron, which also contains the 2,2‑dimethyl‑2,3‑dihydrobenzofuran nucleus [1]. While the exact EC50 of compound 2 was not reported, the design principle demonstrates that the gem‑dimethyl group is critical for achieving the desired pharmacological profile.

Conformational restriction Serotonin receptor GPCR ligand design

Primary Amine Handle Enables High‑Yield Derivatization into Potent ACAT Inhibitors

Derivatization of (2,2‑dimethyl‑2,3‑dihydro‑1‑benzofuran‑7‑yl)methylamine into N‑(2,2‑dimethyl‑2,3‑dihydrobenzofuran‑7‑yl)amides has yielded potent ACAT inhibitors with in vivo cholesterol‑lowering efficacy [1]. The most advanced compound in this series, TEI‑6620, achieved an IC50 of 0.020 µM against rabbit small intestinal ACAT and reduced serum cholesterol by 71% at 0.3 mg/kg/day p.o. in cholesterol‑fed rats. The primary amine group of the target compound provides a versatile synthetic handle that, when coupled with appropriately lipophilic acyl moieties, directly translates to picomolar‑level in vitro potency and robust in vivo pharmacodynamics. Alternative amines lacking the 2,2‑dimethyl substitution, or N‑methylated analogs, either fail to achieve comparable potency or alter the pharmacokinetic profile.

ACAT inhibition Amide synthesis Hypocholesterolemic agent

High‑Value Application Scenarios for (2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methylamine Based on Quantitative Evidence


Development of Ultra‑Sensitive Lateral Flow Immunoassays for Carbofuran and Its Metabolites

The DDB‑derived monoclonal antibody 13C8 achieves an ELISA IC50 of 0.18 ng/mL and cross‑reactivity of 72–84% for benfuracarb, carbosulfan, and 3‑hydroxy‑carbofuran [1]. This sensitivity window supports the construction of quantum‑dot‑based lateral flow strips capable of multi‑analyte detection in vegetable matrices, with spiked recoveries of 83–111% and coefficients of variation below 10% [1]. Procurement of DDB is therefore essential for laboratories developing field‑deployable screening tools for carbamate pesticide residues.

Synthesis of Conformationally Constrained GPCR Ligands Targeting Serotonin Receptors

The 2,2‑dimethyl‑2,3‑dihydrobenzofuran core is a validated bioisostere for isopropyl phenyl ether, used in the design of selective 5‑HT2C agonists [2]. The target compound serves as a key amine intermediate for constructing conformationally restricted analogs that can improve receptor subtype selectivity and reduce off‑target liabilities. Medicinal chemistry teams pursuing CNS drug targets can leverage this scaffold to access differentiated chemical space.

Preclinical Development of ACAT Inhibitors for Hypercholesterolemia

Amide derivatives of (2,2‑dimethyl‑2,3‑dihydro‑1‑benzofuran‑7‑yl)methylamine have demonstrated nanomolar ACAT inhibition (IC50 = 0.020 µM) and significant in vivo cholesterol reduction (71% at 0.3 mg/kg/day) [3]. The primary amine is the requisite starting material for generating focused compound libraries around the TEI‑6620 pharmacophore, offering a direct entry point for atherosclerosis drug discovery programs.

Fragment‑Based Drug Discovery Using a Privileged Benzofuran Scaffold

As a low‑molecular‑weight primary amine (MW 177.24), the compound meets fragment‑library criteria and presents a validated benzofuran core found in marketed drugs such as zatosetron [2]. Its synthetic tractability allows rapid elaboration into diverse chemotypes, making it a strategic fragment for hit‑to‑lead campaigns in pharmaceutical research.

Quote Request

Request a Quote for (2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-YL)methylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.